1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole
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Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a nitropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like dimethylformamide.
Coupling Reactions: Boronic acids, palladium catalyst, base like potassium carbonate.
Major Products Formed:
Reduction: Formation of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-aminopyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An herbicide that inhibits photosynthesis by blocking the Q B plastoquinone binding site of photosystem II.
N-(3,5-dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activities.
Uniqueness: 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)10(13)5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMMZVWBRUZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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